molecular formula C21H13NO4 B13563599 1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-phenylbenzoate

1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-phenylbenzoate

Cat. No.: B13563599
M. Wt: 343.3 g/mol
InChI Key: BKMOVBIEGOTMDE-UHFFFAOYSA-N
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Description

1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-phenylbenzoate is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by their aromatic heterocyclic structure, which includes a 1,3-dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-phenylbenzoate typically involves the reaction of phthalic anhydride with appropriate amines and benzoic acid derivatives. One common method involves the condensation of phthalic anhydride with 4-phenylbenzoic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-phenylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for nitration, and bromine in acetic acid for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-phenylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-phenylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting the activity of certain enzymes involved in DNA replication and transcription. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species that can induce cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-bromobenzoate
  • 1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-iodobenzoate
  • 1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-methylbenzoate

Uniqueness

1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl 4-phenylbenzoate is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the phenyl group enhances its ability to participate in π-π interactions, making it a valuable compound for studying molecular recognition and binding events.

Properties

Molecular Formula

C21H13NO4

Molecular Weight

343.3 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-phenylbenzoate

InChI

InChI=1S/C21H13NO4/c23-19-17-8-4-5-9-18(17)20(24)22(19)26-21(25)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H

InChI Key

BKMOVBIEGOTMDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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